2,4-Dihydroxy-6-methylbenzonitrile
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Overview
Description
2,4-Dihydroxy-6-methylbenzonitrile is an organic compound with the molecular formula C8H7NO2 It is a derivative of benzonitrile, characterized by the presence of two hydroxyl groups and a methyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxy-6-methylbenzonitrile typically involves the nitration of 2,4-dihydroxy-6-methylbenzaldehyde followed by reduction. One common method includes the use of hydroxylamine hydrochloride as a reagent, which facilitates the conversion of benzaldehyde derivatives to benzonitriles under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of green chemistry approaches, such as ionic liquids, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dihydroxy-6-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions may include the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted benzonitrile derivatives.
Scientific Research Applications
2,4-Dihydroxy-6-methylbenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dihydroxy-6-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The nitrile group can participate in various biochemical reactions, potentially leading to the modulation of enzyme activity and cellular processes .
Comparison with Similar Compounds
2,4-Dihydroxybenzonitrile: Lacks the methyl group, which may affect its reactivity and biological activity.
2,6-Dihydroxybenzonitrile: Different positioning of hydroxyl groups, leading to variations in chemical properties.
4-Hydroxy-2-methylbenzonitrile: Only one hydroxyl group, which may result in different reactivity and applications.
Uniqueness: 2,4-Dihydroxy-6-methylbenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
98554-73-5 |
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Molecular Formula |
C8H7NO2 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
2,4-dihydroxy-6-methylbenzonitrile |
InChI |
InChI=1S/C8H7NO2/c1-5-2-6(10)3-8(11)7(5)4-9/h2-3,10-11H,1H3 |
InChI Key |
QOXWLYUSNMFTHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C#N)O)O |
Origin of Product |
United States |
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